2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyrido-pyrimidinone core. Its structure features three distinct substituents:
- 7-methyl: A simple methyl group at position 7, likely influencing electronic properties and metabolic stability.
- 3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]: A Z-configured thiazolidinone-derived substituent at position 3, introducing a sulfur-containing heterocycle with a pentyl chain. This moiety may enhance binding affinity through hydrophobic interactions and/or redox activity .
Properties
Molecular Formula |
C25H32N4O2S2 |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H32N4O2S2/c1-5-6-7-10-28-24(31)20(33-25(28)32)12-19-22(27-13-17(3)11-18(4)14-27)26-21-9-8-16(2)15-29(21)23(19)30/h8-9,12,15,17-18H,5-7,10-11,13-14H2,1-4H3/b20-12- |
InChI Key |
BVXINOAOHQDTML-NDENLUEZSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CC(CC(C4)C)C)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CC(CC(C4)C)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps. The synthetic route typically starts with the preparation of the piperidine derivative, followed by the formation of the pyrido[1,2-a]pyrimidin-4-one core. The final step involves the introduction of the thiazolidinone moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazolidinone Thioxo Group
The 2-thioxo-1,3-thiazolidin-5-ylidene moiety (C=S) is a reactive site susceptible to nucleophilic attack. For example:
-
Reaction with amines : Substitution of the thioxo group with amines forms thioamide derivatives.
-
Reaction with alcohols : Alkylation produces thioether analogs .
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Methylamine | EtOH, reflux, 12 hrs | 3-pentyl-5-((Z)-methylidenyl)-thioamide | |
| Ethanol | KOH, DMF, 80°C, 6 hrs | Ethylthioether derivative |
Ring-Opening Reactions of the Thiazolidinone Core
Under basic conditions, the thiazolidinone ring opens via cleavage of the C–S bond. The resulting intermediates can undergo further functionalization .
-
Base-mediated ring opening : NaOH (2M) at 60°C generates a thiolate intermediate, which reacts with alkyl halides to form disulfide bridges.
Reduction of the Pyrido-Pyrimidinone Core
The 4-oxo group in the pyrido[1,2-a]pyrimidin-4-one system can be reduced to a secondary alcohol using agents like NaBH4 or LiAlH4 .
| Reducing Agent | Conditions | Product | Source |
|---|---|---|---|
| LiAlH4 | THF, 0°C to RT, 2 hrs | 4-hydroxy-pyrido-pyrimidine |
Electrophilic Aromatic Substitution
The electron-rich pyrido-pyrimidinone ring undergoes nitration or sulfonation at the C-9 position (para to the nitrogen) .
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| HNO3/H2SO4 | 0°C, 30 min | 9-nitro derivative |
Z→E Isomerization of the Methylidene Bridge
The (Z)-configured methylidene group undergoes photochemical isomerization under UV light (λ = 254 nm) to the (E)-isomer, altering steric and electronic properties .
Oxidation of the Pentyl Side Chain
The 3-pentyl group on the thiazolidinone ring can be oxidized to a ketone or carboxylic acid using KMnO4 or CrO3 .
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| KMnO4 | H2O, 70°C, 4 hrs | 3-(3-oxopentyl)thiazolidinone |
Reactivity of the 3,5-Dimethylpiperidinyl Group
The tertiary amine in the piperidine ring participates in:
-
Quaternization : Reaction with methyl iodide forms a quaternary ammonium salt .
-
N-Oxidation : H2O2/CH3COOH generates the N-oxide derivative .
Key Limitations and Research Gaps
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that integrate various chemical moieties. The synthetic pathways often utilize piperidine derivatives and thiazolidinone frameworks to achieve the desired structural characteristics. The characterization of synthesized compounds is usually performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared (IR) Spectroscopy : To identify functional groups.
These methods ensure that the synthesized compound meets the required specifications for further biological evaluation.
Antimicrobial Properties
Research has indicated that pyrido[1,2-a]pyrimidine derivatives exhibit significant antimicrobial activities. For instance, compounds similar to the one have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves interference with microbial DNA synthesis or inhibition of essential metabolic pathways .
Antitumor Activity
Certain derivatives of pyrido[1,2-a]pyrimidines have been evaluated for their antitumor properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The compound's thiazolidinone component may enhance its efficacy by targeting specific cancer pathways.
Opioid Receptor Interaction
The compound's structure suggests potential interactions with opioid receptors, particularly as an antagonist or modulator. Research on related compounds has demonstrated selective binding to kappa-opioid receptors, which could lead to novel pain management therapies without the addictive properties associated with traditional opioids .
Case Studies
Several studies have documented the synthesis and biological evaluation of pyrido[1,2-a]pyrimidine derivatives:
- Antimicrobial Activity Study : A study synthesized a series of pyrido[1,2-a]pyrimidines and tested them against Mycobacterium tuberculosis. Results indicated a promising activity profile, suggesting further development in anti-TB therapies .
- Antitumor Efficacy Evaluation : In vitro studies on similar compounds showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to cell death .
- Opioid Receptor Modulation : Research into analogues revealed that modifications in the piperidine structure could enhance selectivity for kappa-opioid receptors, indicating potential for developing new analgesics .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The European patent applications (–6) describe structurally related 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. Key comparisons are outlined below:
Substituent Analysis
Key Structural and Functional Differences
Thiazolidinone vs. Aryl/Azaheterocyclic Substituents: The target compound’s thiazolidinone group is rare among analogues, which predominantly feature aryl (e.g., benzodioxole) or nitrogen-rich heterocycles (e.g., imidazopyridine). The thiazolidinone’s sulfur atom and conjugated system may confer unique redox or covalent binding properties . In contrast, benzodioxole and imidazopyridine substituents (–6) favor π-π stacking or intercalation mechanisms .
Piperazine-containing analogues (–5) prioritize solubility and metabolic flexibility due to their nitrogen-rich, polar nature .
Z-Configuration of Thiazolidinone: The Z-configuration at the thiazolidinone’s exocyclic double bond may enforce a specific spatial orientation, optimizing interactions with chiral binding pockets. Similar stereochemical considerations are absent in most analogues .
Research Implications
- Therapeutic Potential: The thiazolidinone moiety suggests possible activity against thiol-dependent enzymes (e.g., dehydrogenases, proteases), while dimethylpiperidine may enhance blood-brain barrier penetration .
- Synthetic Challenges: Introducing the Z-configured thiazolidinone group requires precise control during synthesis, as evidenced by methodologies in dithiazol derivatives () .
Biological Activity
The compound 2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (referred to as "the compound") is a complex organic molecule with potential biological activity. This article examines its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H32N4O2S2
- Molecular Weight : 484.7 g/mol
- IUPAC Name : (5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperidinyl and thiazolidinyl moieties are critical for binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological application.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
Table 1 summarizes the antimicrobial efficacy against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Antioxidant Properties
The compound has also shown promising antioxidant activity. In assays measuring free radical scavenging capacity, it demonstrated a significant reduction in reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions.
Study on Opioid Receptors
A study investigated the compound's role as an opioid receptor antagonist. Using a [^35S]GTPγS binding assay, it was shown to inhibit the activation of kappa-opioid receptors, indicating potential for development in pain management therapies. The results are summarized in Table 2:
Q & A
Q. How can researchers optimize the synthesis of the thioxo-thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties in this compound?
Methodological Answer: The synthesis involves coupling the pyrido[1,2-a]pyrimidin-4-one core with the thioxo-thiazolidinone fragment via a (Z)-configured methylidene bridge. Key steps include:
- Appel salt reactions for introducing sulfur-containing heterocycles, as demonstrated in analogous systems (e.g., N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinamine syntheses). Optimize base (e.g., triethylamine), temperature (0–25°C), and reaction time (2–24 hrs) to control regioselectivity .
- Stille or Suzuki couplings for introducing the 3,5-dimethylpiperidinyl group, ensuring minimal steric hindrance. Use anhydrous conditions and Pd catalysts (e.g., Pd(PPh₃)₄) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. What analytical techniques are critical for confirming the Z-configuration of the methylidene bridge?
Methodological Answer:
- Nuclear Overhauser Effect (NOE) NMR : Irradiate the methyl group on the pyrido[1,2-a]pyrimidin-4-one core; observe NOE enhancements in the thioxo-thiazolidinone protons to confirm spatial proximity (Z-configuration) .
- X-ray crystallography : Resolve single-crystal structures to unambiguously assign stereochemistry. For example, analogous compounds (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) were validated via X-ray diffraction (R factor ≤ 0.054) .
Q. How should researchers assess the compound’s purity and stability under varying pH conditions?
Methodological Answer:
- HPLC analysis : Use a C18 column with a buffer solution (15.4 g ammonium acetate in 1 L H₂O, pH 6.5 adjusted with 10% acetic acid) and UV detection at 254 nm. Retention time consistency (±0.1 min) indicates purity .
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hrs. Monitor degradation via LC-MS to identify labile groups (e.g., thioxo-thiazolidinone) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for the pyrido[1,2-a]pyrimidin-4-one core?
Methodological Answer:
- Cross-validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, discrepancies in carbonyl stretching (IR: ~1680–1700 cm⁻¹) vs. NMR shifts (δ 160–165 ppm for C=O) may arise from tautomerism; use variable-temperature NMR to stabilize dominant tautomers .
- Density Functional Theory (DFT) calculations : Compare experimental NMR/IR data with computed spectra (e.g., B3LYP/6-31G* level) to assign ambiguous signals .
Q. How can researchers investigate the compound’s stability in biological matrices for pharmacokinetic studies?
Methodological Answer:
- Plasma stability assay : Incubate the compound (10 µM) in human plasma at 37°C for 0–24 hrs. Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS. A half-life <2 hrs suggests rapid degradation, requiring prodrug derivatization .
- Microsomal stability : Use liver microsomes (human/rat) with NADPH cofactor to assess oxidative metabolism. Identify metabolites via fragmentation patterns (e.g., demethylation at the piperidinyl group) .
Q. What experimental designs are recommended for elucidating the mechanism of action in enzyme inhibition assays?
Methodological Answer:
- Kinetic studies : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucuronide) to measure inhibition of target enzymes (e.g., β-glucuronidase). Calculate IC₅₀ via dose-response curves (0.1–100 µM) .
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip; monitor binding kinetics (ka/kd) of the compound at varying concentrations (10 nM–1 µM). A slow dissociation rate (kd < 10⁻³ s⁻¹) suggests tight binding .
Q. How can researchers address discrepancies in biological activity data across cell-based assays?
Methodological Answer:
- Cell line validation : Ensure consistent genetic backgrounds (e.g., p53 status in cancer cells) and passage numbers. For example, activity in HeLa (p53-deficient) vs. MCF-7 (p53-wildtype) may reflect mechanism-specific effects .
- Redox environment control : Add antioxidants (e.g., 1 mM NAC) to assess whether thioxo-thiazolidinone-mediated ROS generation drives cytotoxicity .
Q. What computational methods are suitable for predicting the compound’s interaction with membrane transporters?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to dock the compound into P-glycoprotein (P-gp) models (PDB: 6QEX). A docking score < −7.0 kcal/mol suggests high efflux risk .
- MD simulations : Run 100-ns simulations in a lipid bilayer (POPC model) to evaluate passive permeability. A logP > 3.0 and low polar surface area (<80 Ų) favor blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
